molecular formula C18H20FN3O5S B6494877 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 941997-13-3

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B6494877
CAS No.: 941997-13-3
M. Wt: 409.4 g/mol
InChI Key: JAPJWIDCIXREEC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a morpholine ring, and a nitrobenzene sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:

    Sulfonation: The addition of a sulfonamide group to nitrobenzene.

    Morpholine Addition: The attachment of a morpholine ring to the ethyl chain.

Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom or other substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide
  • N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide
  • N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Uniqueness

N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c19-15-3-1-14(2-4-15)18(21-9-11-27-12-10-21)13-20-28(25,26)17-7-5-16(6-8-17)22(23)24/h1-8,18,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJWIDCIXREEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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